molecular formula C11H9NO3 B12088288 5-Methoxyquinoline-8-carboxylic acid CAS No. 64507-37-5

5-Methoxyquinoline-8-carboxylic acid

Cat. No.: B12088288
CAS No.: 64507-37-5
M. Wt: 203.19 g/mol
InChI Key: DMVAPFXINYJFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoline-8-carboxylic acid typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoline-8-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid derivatives, while reduction can produce quinoline-8-methanol derivatives.

Scientific Research Applications

5-Methoxyquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and carboxylic acid group at the 8-position make it a versatile compound for various applications .

Properties

CAS No.

64507-37-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methoxyquinoline-8-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)10-7(9)3-2-6-12-10/h2-6H,1H3,(H,13,14)

InChI Key

DMVAPFXINYJFGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.